1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine
Overview
Description
“1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” is a chemical compound with the molecular formula C11H18N4. It has been mentioned in the context of various research studies .
Synthesis Analysis
The synthesis of compounds similar to “1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” has been described in various studies . For instance, one study discussed the synthesis of a series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines .
Molecular Structure Analysis
The molecular structure of “1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” involves a pyrazole ring attached to a piperidine ring via an amine group . The pyrazole ring is substituted with a cyclopropyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” are not detailed in the available literature, compounds with similar structures have been studied for their reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine” are not extensively documented in the available literature .
Scientific Research Applications
Synthesis and Molecular Structure Investigations
Researchers have synthesized and investigated the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This study highlighted the importance of intermolecular interactions controlling molecular packing and analyzed these interactions using Hirshfeld calculations and DFT calculations. The findings suggest the significance of H...H, N...H, and H...C contacts in determining the molecular structure of these compounds (Shawish et al., 2021).
Synthesis of Pyrazolyl Aminopyrimidine Derivatives
A series of novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-6-(pyridine-3-yl)pyrimidin-2-amines were designed and synthesized. These compounds were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. Some analogs showed significant cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2018).
Synthesis and Antibacterial Properties of Novel Bis(Pyrazole-Benzofuran) Hybrids
Researchers synthesized novel 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine and evaluated its in vitro antibacterial and cytotoxic activities. The study revealed that certain compounds, such as 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine 5e, exhibited strong antibacterial efficacies against various bacterial strains, including MRSA and VRE. These findings highlight the potential of these compounds in treating bacterial infections and inhibiting biofilms (Mekky & Sanad, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c12-9-3-5-15(6-4-9)11-7-10(13-14-11)8-1-2-8/h7-9H,1-6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDNJYSCELQZTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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